molecular formula C11H13N5O B11272227 n-(4-Methyl-3-(1h-tetrazol-1-yl)phenyl)propionamide

n-(4-Methyl-3-(1h-tetrazol-1-yl)phenyl)propionamide

Cat. No.: B11272227
M. Wt: 231.25 g/mol
InChI Key: VSUXMXGQJRWYKV-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-(4-Methyl-3-(1H-tetrazol-1-yl)phenyl)propionamide can be compared with other tetrazole-containing compounds such as:

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C11H13N5O/c1-3-11(17)13-9-5-4-8(2)10(6-9)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17)

InChI Key

VSUXMXGQJRWYKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)N2C=NN=N2

Origin of Product

United States

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